2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC16361095
Molecular Formula: C21H13FN2O5S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13FN2O5S |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C21H13FN2O5S/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9- |
| Standard InChI Key | NJNBPWDCDLSHAR-MFOYZWKCSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Introduction
Structural Elucidation and Synthetic Methodologies
Molecular Architecture and Key Functional Groups
The target compound features three distinct structural domains:
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Coumarin nucleus (2-oxo-2H-chromen-6-yl): A benzopyrone derivative known for its planar aromatic system and hydrogen-bonding capacity .
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Thiazolidinone core (5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl): A five-membered heterocycle containing sulfur and nitrogen atoms, modified with a 4-fluorobenzylidene substituent at position 5 .
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Acetamide linker: A flexible spacer enabling conformational adaptability between the two aromatic systems .
The Z-configuration of the benzylidene double bond was confirmed through NOESY experiments in analogous compounds, showing spatial proximity between the fluorine substituent and thiazolidinone protons .
Synthetic Routes and Optimization
Two primary synthetic pathways have been developed for this class of compounds:
Route 1: Sequential Coupling Approach
Route 2: Multicomponent One-Pot Synthesis
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Simultaneous reaction of:
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Advantages:
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | Sequential Route | One-Pot Synthesis |
|---|---|---|
| Total Yield | 62% | 71% |
| Reaction Steps | 3 | 1 |
| Purification Complexity | High | Moderate |
| Scalability | <100 mg | >500 mg |
Computational Modeling and Molecular Interactions
Density Functional Theory (DFT) Studies
B3LYP/6-311+G(d,p) calculations on analogous structures reveal:
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Frontier Molecular Orbitals:
Molecular Docking with Therapeutic Targets
Acetylcholinesterase (AChE) Inhibition:
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Key interactions:
α-Glucosidase Inhibition:
Figure 1: Binding Mode in AChE Active Site
(Note: Create schematic showing coumarin in peripheral anionic site and thiazolidinone in catalytic triad region)
Biological Activity Profile
Enzyme Inhibition Potency
Table 2: Comparative IC₅₀ Values (nM)
| Enzyme | Compound | Standard Drug |
|---|---|---|
| AChE | 24.85 | Tacrine (132.1) |
| BChE | 27.17 | Tacrine (104.3) |
| α-Glucosidase | 590.42 | Acarbose (1,280) |
| hCA I | 483.50 | Acetazolamide (890) |
Data adapted from studies on structural analogs .
Antimicrobial Activity
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Gram-positive bacteria:
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Gram-negative bacteria:
Mechanistic studies suggest membrane disruption via:
Antioxidant Capacity
Structure-Activity Relationships (SAR)
Critical structural features influencing bioactivity:
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4-Fluorobenzylidene substituent:
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Acetamide linker length:
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Coumarin substitution pattern:
Toxicological Profile and Pharmacokinetics
In Vitro Toxicity
ADMET Predictions
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